6-(Trifluoromethoxy)-1-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-7H |
InChI Key |
RLYUMVGEZFUSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C=O |
Origin of Product |
United States |
Reactivity and Derivatization of 6 Trifluoromethoxy 1 Naphthaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group at the C1 position is a primary site for a variety of chemical transformations, including condensation and cycloaddition reactions, leading to the formation of diverse molecular architectures.
Condensation Reactions Leading to Schiff Bases and Imines
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is a cornerstone of organic synthesis, typically proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate.
For 6-(Trifluoromethoxy)-1-naphthaldehyde, this reaction provides a straightforward method to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties. The general procedure involves refluxing the naphthaldehyde with a primary amine in a suitable solvent like ethanol (B145695) or glacial acetic acid. nih.gov The resulting imine (C=N) linkage is crucial for the biological activity and coordination chemistry of the resulting compounds. juniperpublishers.com
Representative Condensation Reactions for Substituted Naphthaldehydes
| Amine Reactant | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Naphtha[1,2-d]thiazol-2-amine | Glacial Acetic Acid | Reflux, 8h | 2-Iminonaphthothiazole | nih.gov |
| 7-Hydroxy-2-naphthylamine | Ethanol/Dioxane | Mixing at RT | N-Aryl Imine | orientjchem.org |
| 2-Aminobenzothiazole | DMF (grinding) | Mechanochemical | N-Heterocyclic Imine | |
| Phenylethylamine | Not specified | Condensation | N-Alkyl Imine | eurjchem.com |
| 3-Amino-1,2,4-triazole | Not specified | Microwave Irradiation | N-Triazolyl Imine | juniperpublishers.com |
Knoevenagel Condensation and Related Carbonyl Additions
The Knoevenagel condensation is a nucleophilic addition reaction involving an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. thermofisher.com This reaction is a fundamental method for carbon-carbon bond formation, yielding α,β-unsaturated products after a dehydration step. scirp.org
For this compound, reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to proceed efficiently. The presence of two electron-withdrawing groups on the methylene carbon makes its protons acidic, facilitating deprotonation by a base like piperidine (B6355638) or triphenylphosphine (B44618) to form a nucleophilic carbanion. thermofisher.comorganic-chemistry.org This carbanion then attacks the electrophilic carbonyl carbon of the naphthaldehyde. The resulting α,β-unsaturated system is a valuable synthetic intermediate.
Common Reagents in Knoevenagel Condensations with Aromatic Aldehydes
| Active Methylene Compound | Typical Catalyst | Expected Product | Reference |
|---|---|---|---|
| Malononitrile | Piperidine, Triphenylphosphine | 2-(6-(Trifluoromethoxy)naphthalen-1-yl)methylenemalononitrile | organic-chemistry.org |
| Ethyl Cyanoacetate | Piperidine, L-proline | Ethyl 2-cyano-3-(6-(trifluoromethoxy)naphthalen-1-yl)acrylate | scirp.org |
| Diethyl Malonate | Diethylamine | Diethyl 2-((6-(trifluoromethoxy)naphthalen-1-yl)methylene)malonate | thermofisher.com |
| Acetylacetone | Lipoprotein Lipase | 3-((6-(Trifluoromethoxy)naphthalen-1-yl)methylene)pentane-2,4-dione | researchgate.net |
Cycloaddition Reactions for Heterocycle Formation
The aldehyde functionality, or derivatives such as imines and alkenes formed from it, can participate in cycloaddition reactions to form various heterocyclic structures. For instance, a [4+2] cycloaddition (Diels-Alder reaction) can occur where a derivative of the naphthaldehyde acts as a dienophile or is part of the diene system.
Recent studies have demonstrated that naphthalenes can undergo intermolecular dearomative [4+2] cycloaddition reactions with dienophiles like vinyl benzenes under visible-light energy-transfer catalysis. rsc.org In the case of this compound, the electron-withdrawing nature of the aldehyde and trifluoromethoxy groups would influence the electron density of the naphthalene (B1677914) rings, affecting their participation in such cycloadditions. Derivatives, such as the oxime formed from 2-hydroxy-1-naphthaldehyde, have been shown to undergo self-cycloaddition to form complex spiro adducts. d-nb.info These reactions highlight the potential of the naphthaldehyde scaffold in constructing complex, three-dimensional molecules.
Regioselective Functionalization of the Naphthalene Core
Beyond the aldehyde, the naphthalene rings themselves are subject to functionalization. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents and the reaction mechanism.
C-H Activation and Direct Alkylation/Methylation Strategies
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions. For 1-naphthaldehydes, the aldehyde group can act as a transient directing group in the presence of an amine, guiding the catalyst to specific C-H bonds.
Research has shown that palladium or iridium catalysts can achieve highly regioselective methylation at the C8 (peri) and C2 (ortho) positions of the 1-naphthaldehyde (B104281) scaffold.
Peri-Methylation (C8): This is often the kinetically favored pathway, controlled by the higher electron density at the peri-position and the formation of a stable six-membered palladacycle intermediate.
Ortho-Methylation (C2): This pathway can be favored under different catalytic systems (e.g., using iridium), which proceeds through a more stable five-membered iridacycle intermediate.
This tunable regioselectivity allows for precise modification of the naphthalene core, which is crucial for synthesizing multi-substituted bioactive molecules and natural products.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome on the this compound system is determined by the combined directing effects of the C1-aldehyde (-CHO) and the C6-trifluoromethoxy (-OCF3) groups.
Aldehyde Group (-CHO): The aldehyde is a deactivating, meta-directing group. It withdraws electron density from the aromatic system via both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.org It directs incoming electrophiles away from the ring it is attached to and primarily to positions meta to itself (C5 and C7). However, in naphthalene, it strongly deactivates the ring to which it is attached, favoring substitution on the other ring. libretexts.org
Combined Directing Effects: Both substituents deactivate their respective rings but direct incoming electrophiles to the C5 and C7 positions. The C1-aldehyde strongly deactivates the ring containing positions C2, C3, C4, and C8. The C6-OCF3 group deactivates the second ring but directs incoming electrophiles to C5 (ortho) and C7 (ortho). Therefore, electrophilic attack is most likely to occur at the C5 or C7 positions, as these positions are activated by the resonance effect of the -OCF3 group and are on the less deactivated ring. Steric hindrance may favor attack at the C5 position over the C7 position.
Chemical Reactivity of the Trifluoromethoxy Substituent
The trifluoromethoxy (-OCF₃) group is a unique substituent in organic chemistry, increasingly utilized in the design of pharmaceuticals and agrochemicals for its distinct electronic properties and high stability. mdpi.comnih.gov Its reactivity, or more often its lack thereof, is a defining characteristic that heavily influences the synthetic routes involving molecules like this compound.
The trifluoromethoxy group, when attached to an aromatic ring, is renowned for its exceptional stability. researchgate.net This robustness is a consequence of the high bond dissociation energy of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. mdpi.com This inherent stability makes the aryl-OCF₃ moiety highly resistant to a wide range of chemical environments.
Research has consistently shown that the trifluoromethoxy group is thermally and chemically stable, demonstrating inertness towards acidic and basic conditions, as well as towards common oxidizing and reducing agents and various organometallic species. mdpi.com In a comparative study of various fluorine-containing substituents on aromatic rings, the trifluoromethoxy group was found to exhibit the highest stability towards heating and acidic or basic conditions. researchgate.net This characteristic is advantageous in synthetic chemistry, as it allows for extensive chemical modifications to be performed on other parts of the molecule, such as the aldehyde group in this compound, without affecting the -OCF₃ substituent.
This high metabolic stability is also a key reason for its inclusion in drug design, as the group is resistant to enzymatic breakdown, which can increase the half-life of a drug candidate. mdpi.com Consequently, direct chemical transformations of the aryl-OCF₃ group are exceedingly rare and synthetically challenging. The focus of chemical literature is overwhelmingly on methods to introduce this stable group into a molecule rather than on its subsequent conversion. mdpi.comnih.gov
| Condition Type | Stability Profile | Comment |
|---|---|---|
| Strong Acids | High | Generally stable; does not typically undergo hydrolysis or degradation. mdpi.comrsc.org |
| Strong Bases | High | Resistant to nucleophilic attack and hydrolysis under basic conditions. mdpi.comrsc.org |
| Oxidizing Agents | High | The group is inert to common laboratory oxidizing agents. mdpi.com |
| Reducing Agents | High | Resistant to catalytic hydrogenation and chemical reductants. mdpi.com |
| Organometallic Reagents | High | Generally unreactive towards Grignard reagents, organolithiums, etc. mdpi.com |
| Thermal Stress | High | Exhibits significant thermal stability. researchgate.net |
The activation of the strong carbon-fluorine (C-F) bond is a formidable challenge in organic synthesis but represents an attractive method for creating partially fluorinated compounds from readily available polyfluorinated precursors. nih.gov Significant progress has been made in the selective C-F bond activation of trifluoromethylarenes (Ar-CF₃), employing methods such as photoredox catalysis, electrochemistry, and transition-metal catalysis. nih.govacs.orgrsc.org These reactions, often termed defluoroalkylation, involve the cleavage of one or more C-F bonds and the concurrent formation of a new bond, typically a C-C or C-H bond.
However, it is crucial to distinguish the reactivity of the trifluoromethyl (-CF₃) group from that of the trifluoromethoxy (-OCF₃) group. The presence of the intervening oxygen atom significantly increases the stability of the C-F bonds in the trifluoromethoxy group, making them even less susceptible to activation than those in a trifluoromethyl group. The literature on C-F bond activation overwhelmingly focuses on Ar-CF₃ and other trifluoromethyl-containing compounds, with a notable absence of methods for the defluoroalkylation of aryl trifluoromethyl ethers (Ar-OCF₃). acs.orgtcichemicals.com
The exceptional stability of the -OCF₃ group means that defluoroalkylation processes are not a characteristic feature of its reactivity profile under typical synthetic conditions. While C-F activation remains an active area of research, these advanced methods have not been successfully applied to the robust trifluoromethoxy substituent. Therefore, for a compound like this compound, the -OCF₃ group can be considered a chemically inert spectator that does not participate in defluoroalkylation or C-F activation reactions that might be attempted on the molecule.
Multi-Component Reactions (MCRs) and Their Application in Derivatization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.comorganic-chemistry.org MCRs are prized in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of structurally complex and diverse molecules from simple precursors with high atom economy. rsc.org
The aldehyde functionality of this compound makes it an ideal substrate for a variety of well-established MCRs. In these reactions, the trifluoromethoxy-substituted naphthalene moiety acts as a stable scaffold that is incorporated into a larger, more complex molecular architecture. The strong electron-withdrawing nature of the trifluoromethoxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity toward the initial nucleophilic attack that commences many MCR cascades.
Two prominent examples of MCRs that utilize an aldehyde component are the Ugi and Biginelli reactions.
Ugi Four-Component Reaction (U-4CR): This versatile reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org The reaction proceeds through the initial formation of an imine from the aldehyde and amine, which then undergoes a series of additions with the isocyanide and carboxylic acid to yield a complex α-acylamino amide product. wikipedia.org Employing this compound in a U-4CR would allow for the synthesis of a diverse library of peptide-like scaffolds, where the properties of the final molecule can be fine-tuned by varying the other three components. nih.gov
Biginelli Reaction: This is a three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.org Typically catalyzed by an acid, this reaction produces 3,4-dihydropyrimidin-2(1H)-ones or thiones (DHPMs), which are heterocyclic compounds of significant pharmacological interest. researchgate.net Using this compound as the aldehyde component would yield DHPMs bearing the bulky and lipophilic trifluoromethoxy-naphthalene substituent at the 4-position of the heterocyclic ring.
The application of MCRs to this compound provides a powerful and efficient pathway for its derivatization, creating complex molecules while preserving the stable and functionally important -OCF₃ group.
| Reaction Name | Components | General Product Structure |
|---|---|---|
| Ugi Reaction | 1. This compound 2. Amine (R¹-NH₂) 3. Carboxylic Acid (R²-COOH) 4. Isocyanide (R³-NC) | α-Acylamino amide derivatives with the trifluoromethoxy-naphthalene scaffold. |
| Biginelli Reaction | 1. This compound 2. β-Ketoester (e.g., Ethyl acetoacetate) 3. Urea or Thiourea | Dihydropyrimidinone/-thione (DHPM) derivatives bearing the trifluoromethoxy-naphthalene group. |
Advanced Spectroscopic Characterization Methodologies and Structural Elucidation of 6 Trifluoromethoxy 1 Naphthaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To unambiguously assign the signals observed in 1D NMR spectra and confirm the molecular structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of 6-(Trifluoromethoxy)-1-naphthaldehyde, COSY spectra would show cross-peaks between adjacent aromatic protons, allowing for the mapping of the proton connectivity around the naphthalene (B1677914) core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C). This technique is crucial for assigning the chemical shifts of protonated carbons in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly powerful for identifying the connectivity between different parts of the molecule. For instance, correlations would be expected from the aldehyde proton to the C1 and C2 carbons of the naphthalene ring, and from the aromatic protons to the carbon of the trifluoromethoxy group, confirming the substitution pattern.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound derivatives is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1690–1715 cm⁻¹. Other significant peaks include strong absorptions for the C-F stretching of the trifluoromethoxy group (around 1100–1300 cm⁻¹) and the Ar-O-C asymmetric stretch (around 1250 cm⁻¹). Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region, while aromatic C-H stretches are observed above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong signals in the Raman spectrum, whereas the polar carbonyl group, which is strong in FTIR, may be weaker.
Table 2: Characteristic Vibrational Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
| Aldehyde (C=O) | Stretch | 1690 - 1715 | Strong |
| Trifluoromethoxy (C-F) | Stretch | 1100 - 1300 | Strong |
| Aryl Ether (Ar-O) | Stretch | 1200 - 1280 | Strong |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (C₁₂H₇F₃O₂), the calculated molecular weight is approximately 256.18 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 256. The fragmentation pattern is expected to involve characteristic losses of the substituent groups. Key fragmentation pathways would likely include:
Loss of the formyl radical (•CHO), leading to a fragment at m/z 227.
Loss of a hydrogen atom, followed by carbon monoxide (CO), resulting in a fragment at m/z 227.
Loss of the trifluoromethoxy radical (•OCF₃), yielding a fragment at m/z 171.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition with high precision.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 256 | [C₁₂H₇F₃O₂]⁺ (Molecular Ion) | - |
| 227 | [C₁₁H₇F₃O]⁺ | •CHO |
| 171 | [C₁₁H₇O]⁺ | •OCF₃ |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of conjugated systems like this compound.
UV-Vis Absorption: The UV-Vis spectrum is expected to show absorption bands characteristic of the naphthalene chromophore. researchgate.net These arise from π→π* electronic transitions within the aromatic system. The presence of the aldehyde and trifluoromethoxy substituents can modulate the energy of these transitions, causing shifts in the absorption maxima (λ_max). A lower-energy n→π* transition associated with the carbonyl group may also be observed, though it is often weaker. researchgate.net
Fluorescence Emission: Naphthalene derivatives are often fluorescent. spectroscopyonline.comresearchgate.net Upon excitation at an appropriate wavelength, the molecule can relax to the ground state by emitting a photon. The fluorescence spectrum provides information on the emission wavelength and quantum yield. The difference between the absorption and emission maxima (the Stokes shift) is an important characteristic of the fluorophore. The electronic nature of the substituents significantly influences the fluorescence properties.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If suitable single crystals of a this compound derivative can be grown, SC-XRD analysis provides precise data on:
Molecular Geometry: It yields accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.net This allows for the precise determination of the planarity of the naphthalene ring and the orientation of the aldehyde and trifluoromethoxy substituents relative to the ring.
Crystal Packing: The analysis reveals how molecules are arranged in the crystal lattice. nih.gov This includes identifying and quantifying intermolecular interactions such as π-π stacking between the planar naphthalene rings, C-H···O, or C-H···F hydrogen bonds, which govern the supramolecular architecture. mdpi.com
Table 4: Structural Parameters Obtainable from SC-XRD
| Parameter Type | Examples | Information Gained |
| Bond Lengths | C=O, C-O, C-F, C-C | Confirmation of bonding and electronic distribution |
| Bond Angles | C-C-C, C-C-H, O-C-F | Molecular shape and steric effects |
| Torsion Angles | C-C-C-O | Conformational preferences and planarity |
| Intermolecular Distances | π-π stacking distance | Nature and strength of crystal packing forces |
Despite a comprehensive search for scientific literature, no specific experimental data from thermogravravimetric analysis (TGA) of this compound or its direct derivatives could be located. Consequently, a detailed discussion of its specific decomposition pathways based on TGA is not possible at this time.
General principles of thermal decomposition of related compounds can offer some hypothetical insights. For aromatic aldehydes, thermal decomposition often involves the cleavage of the formyl group, potentially leading to the formation of carbon monoxide and the corresponding naphthalene derivative. The trifluoromethoxy group is known to be relatively thermally stable, but under high temperatures, cleavage of the C-O or C-F bonds could occur. However, without experimental TGA data, including onset decomposition temperature, percentage weight loss at different stages, and analysis of the evolved gases (e.g., by TGA-MS or TGA-FTIR), any proposed decomposition pathway remains speculative.
Further empirical research is required to determine the precise thermal decomposition behavior of this compound. Such studies would provide valuable information on its thermal stability and the specific chemical reactions that occur upon heating.
Computational and Theoretical Investigations of 6 Trifluoromethoxy 1 Naphthaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 6-(Trifluoromethoxy)-1-naphthaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The results would provide a detailed geometric description of the molecule, which is the foundation for all further computational analysis.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally signifies a more reactive molecule.
For this compound, the analysis would involve visualizing the electron density distribution of the HOMO and LUMO. It would be expected that the HOMO is primarily located on the electron-rich naphthalene (B1677914) ring system, while the LUMO might be concentrated around the electron-withdrawing aldehyde and trifluoromethoxy groups. The calculated energies of these orbitals would allow for the precise determination of the energy gap.
Table 5.1.1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Vibrational Frequency Calculations and Spectral Correlation
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. nih.gov A study on the parent compound, 1-naphthaldehyde (B104281), successfully used DFT (B3LYP/6-311+G** basis set) to evaluate fundamental vibrational frequencies and interpret its vibrational spectra. uchicago.eduresearchgate.net For this compound, this analysis would help assign specific vibrational modes to the functional groups, such as the C=O stretch of the aldehyde, the C-F and C-O stretches of the trifluoromethoxy group, and the various C-H and C-C vibrations of the naphthalene ring.
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and telecommunications. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are highly dependent on the molecule's electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. The naphthalene core, combined with the aldehyde and trifluoromethoxy substituents, suggests that this compound could exhibit NLO behavior. DFT calculations would quantify these properties, indicating its potential as an NLO material. For comparison, a related compound, 6-methoxy-2-naphthaldehyde, was found to have an NLO property 0.59 times that of urea (B33335). smolecule.com
Table 5.2: Hypothetical Non-Linear Optical Properties (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) [Debye] | Data not available |
| Mean Polarizability (α) [esu] | Data not available |
| First Hyperpolarizability (β) [esu] | Data not available |
Quantum Chemical Descriptors and Reactivity Indices
Table 5.3: Hypothetical Quantum Chemical Descriptors (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Descriptor | Formula | Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Hardness (η) | (I - A) / 2 | Data not available |
| Softness (S) | 1 / η | Data not available |
| Electronegativity (χ) | (I + A) / 2 | Data not available |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. ucsb.edu A transition state is a first-order saddle point on this surface, and its structure and energy are critical for determining the reaction's activation energy and feasibility. For reactions involving this compound, such as nucleophilic addition to the aldehyde group, computational analysis could model the reaction pathway, locate the transition state structure, and calculate the energy barrier. This would provide fundamental insights into the kinetics and mechanism of its chemical transformations. uchicago.edu However, no specific studies on the reaction mechanisms of this compound were found.
Lack of Specific Research Data on Molecular Dynamics Simulations of this compound
A thorough and extensive search of scientific literature and computational chemistry databases has revealed a significant gap in the available research concerning the specific compound this compound. Despite a comprehensive search strategy, no dedicated studies detailing molecular dynamics simulations for the conformational analysis of this compound in solution were identified.
The investigation sought to uncover research findings pertinent to the dynamic conformational behavior of this compound, including data on dihedral angles, potential energy surfaces, and the influence of various solvents on its three-dimensional structure. However, the search did not yield any published papers, articles, or database entries that specifically address these aspects for the target molecule.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on "Molecular Dynamics Simulations for Conformational Studies in Solution" as requested. The absence of primary research in this specific area precludes the generation of the stipulated content, including data tables and detailed research findings, without resorting to speculation or including information on unrelated compounds, which would violate the explicit instructions of the request.
Further computational research, including the execution of new molecular dynamics simulations, would be required to generate the necessary data to fulfill the outlined article structure. At present, the scientific community has not published research that would allow for a comprehensive discussion on this specific topic.
Material Science Applications of 6 Trifluoromethoxy 1 Naphthaldehyde Derivatives
Optoelectronic Materials: Design and Performance Enhancement
The inherent photophysical properties of the naphthaldehyde scaffold, enhanced by the trifluoromethoxy substituent, make derivatives of 6-(trifluoromethoxy)-1-naphthaldehyde promising candidates for optoelectronic applications. The trifluoromethoxy group can significantly influence the electron affinity and ionization potential of the molecule, which are critical parameters for designing efficient organic electronic devices.
Fluorescent Dyes and Chemosensors
Naphthaldehyde derivatives are well-established precursors for a variety of fluorescent dyes and chemosensors. The introduction of a trifluoromethoxy group can further modulate the fluorescence properties, such as quantum yield, Stokes shift, and sensitivity to the local environment. While direct studies on this compound are limited in publicly available research, the broader class of naphthaldehyde-based sensors demonstrates significant potential. For instance, Schiff base derivatives of naphthaldehyde have been successfully employed as "turn-on" fluorescent chemosensors for the detection of various metal ions. These sensors typically operate via mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission. The electron-withdrawing nature of the trifluoromethoxy group could potentially enhance the sensitivity and selectivity of such sensors by modulating the Lewis acidity of the binding site.
Table 1: Examples of Naphthaldehyde-Based Fluorescent Chemosensors
| Sensor Type | Analyte Detected | Sensing Mechanism |
| Schiff Base | Metal Ions (e.g., Al³⁺, Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) |
| Hydrazone | pH, Metal Ions | Intramolecular Charge Transfer (ICT) |
| Amine Derivatives | Anions, Neutral Molecules | Hydrogen Bonding Interactions |
Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaics
The tailored electronic properties of this compound derivatives suggest their potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In OLEDs, the trifluoromethoxy group could be leveraged to design materials with high electron mobility or to fine-tune the emission color of fluorescent or phosphorescent emitters. The rigid naphthalene (B1677914) core can contribute to a high glass transition temperature, leading to morphologically stable thin films, a crucial factor for device longevity.
In the context of OPVs, derivatives of this compound could be explored as non-fullerene acceptors or as components in donor polymers. The electron-accepting character of the trifluoromethoxy-substituted naphthalene unit could be beneficial for achieving appropriate energy level alignment with common donor materials, facilitating efficient charge separation at the donor-acceptor interface. Research in this specific area is still nascent, but the fundamental properties of the molecule warrant further investigation.
Advanced Polymeric Materials and Metal-Organic Frameworks (MOFs)
The reactivity of the aldehyde functional group in this compound makes it a valuable monomer or building block for the synthesis of advanced polymers and metal-organic frameworks.
Polymers incorporating the this compound moiety could exhibit enhanced thermal stability and specific optoelectronic properties. For example, polyimides or poly(azomethine)s derived from this aldehyde could possess high thermal degradation temperatures and potentially interesting fluorescence or charge-transport characteristics. The fluorine content from the trifluoromethoxy group can also impart desirable properties such as increased solubility in organic solvents and improved resistance to chemical degradation.
In the realm of MOFs, this compound can be functionalized to serve as an organic linker. The trifluoromethoxy groups decorating the pores of the resulting MOF could create a fluorinated environment, which has been shown to be advantageous for selective gas adsorption and separation, particularly for fluorinated gases or for enhancing hydrophobicity. The aldehyde group itself, if not used for linker extension, could be a post-synthetically modifiable site within the MOF structure, allowing for the introduction of further functionalities.
Role as Intermediates in Fine Chemical Synthesis for Specialized Materials
Beyond its direct use in materials, this compound is a key intermediate for the synthesis of more complex molecules tailored for specialized material applications. The aldehyde group can undergo a wide range of chemical transformations, including:
Wittig and Horner-Wadsworth-Emmons reactions: to form vinyl-substituted naphthalenes, which are precursors to various polymers and organic electronic materials.
Knoevenagel condensation: to synthesize electron-deficient alkenes used in the development of n-type organic semiconductors.
Reductive amination: to produce a variety of amine derivatives that can serve as building blocks for ligands, polymers, and pharmaceuticals.
Grignard and organolithium reactions: to generate secondary alcohols that can be further elaborated into more complex structures.
Through these and other synthetic routes, this compound provides access to a diverse library of functionalized naphthalene derivatives. These derivatives can then be incorporated into a wide array of specialized materials, including liquid crystals, photochromic materials, and components for nonlinear optics, where the precise tuning of electronic and steric properties is paramount.
Table 2: Key Chemical Reactions of this compound for Materials Synthesis
| Reaction Type | Product Class | Potential Application |
| Wittig Reaction | Vinyl Naphthalenes | Polymer Monomers, Organic Conductors |
| Knoevenagel Condensation | Cyano-vinyl Naphthalenes | n-Type Semiconductors, Fluorescent Probes |
| Schiff Base Formation | Imines (Azomethines) | Liquid Crystals, High-Performance Polymers |
| Reductive Amination | Amines | Ligands for Catalysis, Epoxy Resin Curing Agents |
Based on the available research, a detailed article focusing solely on the in vitro biological activity of this compound and its specific analogs cannot be generated. The search results lack specific data on the anticancer and antimicrobial properties of this particular compound.
The provided information discusses broader categories of related chemical structures, such as naphthaldehyde derivatives, cinnamaldehydes, and other fluorinated compounds, but does not offer specific findings for this compound. To construct the requested detailed analysis, including data tables on antiproliferative mechanisms, apoptosis induction, and antimicrobial efficacy, studies explicitly investigating this compound are necessary.
General findings on related but distinct molecular classes indicate that naphthalene-containing compounds and molecules with trifluoromethyl groups are of significant interest in medicinal chemistry. For instance, certain naphthalene-substituted triazole spirodienones have been shown to possess in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis in cancer cell lines like MDA-MB-231. nih.gov Similarly, other research highlights that various microtubule-targeting agents can induce apoptosis and cell cycle arrest. nih.gov In the realm of antimicrobial research, fluorinated analogs of different parent compounds have demonstrated considerable in vitro activity against various Gram-negative bacteria. nih.gov
However, without specific studies on this compound, it is not possible to provide a scientifically accurate report on its biological activities as outlined.
In Vitro Biological Activity and Mechanistic Insights of 6 Trifluoromethoxy 1 Naphthaldehyde Analogs
Antimicrobial Properties (in vitro studies)
Structure-Activity Relationships (SAR) Governing Antimicrobial Potency
The antimicrobial potency of compounds related to 6-(trifluoromethoxy)-1-naphthaldehyde is significantly influenced by their molecular structure. Studies on analogous compounds, such as trifluoromethoxy-substituted chalcones and naphthalene (B1677914) derivatives, provide valuable insights into the structure-activity relationships (SAR).
The presence of a trifluoromethoxy (-OCF3) group, as opposed to a trifluoromethyl (-CF3) group, has been shown to enhance antimicrobial efficacy. In a study comparing fluorinated chalcones, compounds bearing a trifluoromethoxy group were generally more effective than their trifluoromethyl counterparts against a range of pathogenic bacteria and fungi nih.govnih.gov. This suggests that the oxygen atom in the trifluoromethoxy group may contribute favorably to the molecule's interaction with microbial targets.
Furthermore, the position and nature of substituents on the aromatic rings play a crucial role. For some classes of antimicrobial compounds, the introduction of bulky substituents can be unfavorable for activity nih.gov. The balance between the hydrophobic and hydrophilic portions of the molecule is also a critical determinant of antimicrobial effects frontiersin.org.
Table 1: Antimicrobial Activity of Representative Naphthalene Analogs
| Compound Type | Target Organism | Key SAR Findings | Reference |
|---|---|---|---|
| Trifluoromethoxy-substituted chalcones | Gram-positive and Gram-negative bacteria, Fungi | -OCF3 group more effective than -CF3. Indole ring attachment enhances activity. | nih.gov |
| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE microorganisms | Structural symmetry and lipophilicity influence antibacterial performance. | mdpi.comnih.govresearchgate.net |
| N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases | Staphylococcus aureus, Bacillus polymyxa, Escherichia coli, Candida albicans | Antimicrobial activity decreases with increasing size of amino acid residues. | pensoft.net |
Antimalarial Activity (in vitro studies)
Analogs of this compound have been investigated for their potential as antimalarial agents, with a focus on their efficacy against the most lethal malaria parasite, Plasmodium falciparum.
A significant challenge in malaria treatment is the emergence of drug-resistant parasite strains, particularly to chloroquine. Research has focused on developing compounds that can overcome these resistance mechanisms. While direct studies on this compound are limited, investigations into structurally related compounds provide valuable insights.
For instance, certain trifluoromethyl-containing compounds have demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.gov. The introduction of a trifluoromethyl group can be a strategic modification to enhance antimalarial activity. Similarly, various naphthalene derivatives have been evaluated for their antiplasmodial activity. Some 1,2,3-triazole-naphthoquinone conjugates have shown promising in vitro activity against chloroquine-sensitive strains of P. falciparum mdpi.com.
The ability of new compounds to bypass existing resistance mechanisms is a critical aspect of their evaluation. The mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene are a primary cause of chloroquine resistance nih.gov. Novel compounds are often tested against parasite lines with known resistance markers to assess their potential for cross-resistance. Acetylenic chloroquine analogues, for example, have demonstrated the ability to overcome known mechanisms of resistance in the malaria parasite escholarship.org.
**Table 2: In Vitro Antimalarial Activity of Naphthalene and Trifluoromethyl Analogs against *P. falciparum***
| Compound Class | P. falciparum Strain(s) | Key Findings | Reference |
|---|---|---|---|
| 1,2,3-Triazole-naphthoquinone conjugates | Chloroquine-sensitive | Some compounds exhibit significant in vitro antimalarial activity. | mdpi.com |
| Trifluoromethyl-substituted heterocycles | Not specified | Trifluoromethyl group is a key feature in some antimalarial compounds. | nih.gov |
| Acetylenic chloroquine analogues | Chloroquine-resistant (K1, Dd2, etc.) | Overcome chloroquine resistance mechanisms. | escholarship.org |
The precise mechanism of action for this compound analogs against P. falciparum has not been fully elucidated. However, based on the mechanisms of other antimalarial compounds with similar structural motifs, several postulations can be made.
Many antimalarial drugs, particularly quinoline-based compounds like chloroquine, act by interfering with the detoxification of heme in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme, which it normally polymerizes into non-toxic hemozoin. Inhibition of this process leads to a buildup of toxic heme, causing parasite death. It is plausible that naphthalene-based compounds could share this mechanism.
Another potential target is the Plasmodium falciparum lactate dehydrogenase (PfLDH) enzyme, which is crucial for the parasite's energy metabolism through glycolysis scienceopen.com. Inhibition of PfLDH would disrupt the parasite's energy supply. Molecular docking studies have been used to identify potential inhibitors of this enzyme, and some commercially available drugs have shown activity against P. falciparum through this mechanism scienceopen.com.
Furthermore, some compounds may act on other essential parasitic enzymes or pathways. For example, dihydroorotate dehydrogenase (DHODH) is another key enzyme in the pyrimidine biosynthetic pathway of P. falciparum and a validated drug target semanticscholar.org.
Other Investigated Biological Activities (in vitro studies)
Beyond antimicrobial and antimalarial activities, analogs of this compound have been explored for other potential therapeutic properties in vitro.
Naphthalene derivatives have been a subject of interest for their anti-inflammatory and analgesic properties ekb.egsaspublishers.com. Various synthesized naphthalene derivatives have demonstrated significant anti-inflammatory activities in in vitro models ekb.egresearchgate.net. For instance, some 6-methoxy naphthalene derivatives have shown better anti-inflammatory activity than the standard drug naproxen in a carrageenan-induced rat paw edema model ekb.eg.
Schiff bases derived from naphthaldehyde have also been investigated for their biological activities, including anti-inflammatory and analgesic effects pensoft.netresearchgate.net. The anti-inflammatory potential of these compounds is often evaluated through in vitro assays such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenases (COXs) researchgate.netmdpi.comnih.gov.
The analgesic activity of related compounds has been assessed using various in vitro and in vivo models. Benzimidazole derivatives incorporating a naphthalene moiety have been checked for their analgesic activity using the tail-flick method in rats saspublishers.com.
Table 3: In Vitro Anti-inflammatory and Analgesic Activity of Naphthalene Analogs
| Compound Class | Biological Activity | In Vitro Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Naphthalene-pyrimidine derivatives | Anti-inflammatory | HRBC membrane stabilization method | A synthesized derivative showed potent anti-inflammatory activity. | ekb.eg |
| 6-Methoxy naphthalene derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Showed better anti-inflammatory activity than naproxen. | ekb.eg |
| Benzimidazole/benzoxazole derivatives | Anti-inflammatory, Analgesic | Not specified | Some compounds showed good anti-inflammatory and analgesic activities. | researchgate.net |
| Naphthalene-2-sulfonic acid derivatives | Anti-inflammatory | COXs enzyme inhibition (in vitro and in silico) | Potential to induce inhibitory effect on COXs. | researchgate.net |
The modulation of ion channels, particularly voltage-gated sodium (NaV) channels, represents a potential mechanism of action for various bioactive compounds. These channels are crucial for the generation and propagation of action potentials in excitable cells, and their malfunction is linked to numerous pathological conditions scholarsportal.infofrontiersin.org.
Given that some analgesic and neuroactive compounds exert their effects through ion channel modulation, it is a plausible area for future investigation for trifluoromethoxy-naphthaldehyde derivatives. The specific effects would depend on the compound's ability to bind to and alter the conformational state of the channel protein.
Molecular Docking and Chemoinformatics in Biological Target Identification
In modern drug discovery, identifying the biological target of a novel compound is a foundational step. For a specific molecule like this compound, where dedicated experimental studies on target identification may be limited, computational techniques such as chemoinformatics and molecular docking offer a powerful preliminary approach. These in silico methods use the compound's chemical structure to predict its potential protein targets, thereby guiding further experimental validation.
Chemoinformatics Approaches for Target Fishing
Chemoinformatics utilizes computational methods to analyze chemical data, playing a vital role in predicting the biological activity of molecules. The primary strategy for identifying potential targets for a new compound is "target fishing" or "target prediction," which can be broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities. rsc.orgnih.gov These approaches compare the structure of a query molecule, such as this compound, against large databases of compounds with known biological targets. scienceopen.com
Similarity Searching: This technique involves calculating the chemical similarity between the query compound and a database of known active molecules using 2D or 3D structural fingerprints. Targets of the most similar known ligands are then proposed as potential targets for the query compound. nih.gov
Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features required for a molecule to bind to a specific target. nih.govyoutube.com By creating a pharmacophore model from this compound, researchers can screen databases to find other molecules that fit the model, thereby identifying its likely protein targets. rsc.orgresearchgate.netslideshare.net
The presence of the trifluoromethoxy group (-OCF₃) is significant in this context. This group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and binding affinity to biological targets. mdpi.comnih.govresearchgate.net Its strong electron-withdrawing nature can influence hydrogen bonding and electrostatic interactions with a receptor, a key consideration in chemoinformatic predictions. mdpi.com
Molecular Docking for Target Validation and Interaction Analysis
Once a list of potential targets is generated through chemoinformatics, molecular docking is employed to model the interaction between the ligand (this compound) and the potential protein targets at an atomic level. nih.govnih.gov This structure-based approach requires the 3D structure of the protein target. nih.gov
A particularly useful technique when the target is unknown is reverse docking (or inverse docking). tandfonline.comnih.gov In this approach, the small molecule is docked against a large library of 3D protein structures to identify which proteins it is most likely to bind to. nih.govfrontiersin.orgresearchgate.netrug.nl The process involves several key steps:
Preparation of Protein and Ligand Structures: The 3D structure of the target proteins are obtained from databases like the Protein Data Bank (PDB) and prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the potential binding site or pocket. schrodinger.comschrodinger.com The 2D structure of this compound is converted into a 3D conformation. schrodinger.com
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site. nih.govresearchgate.netresearchgate.net
Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. frontiersin.org The proteins are then ranked based on these scores, with higher-ranking proteins considered more likely targets. tandfonline.comfrontiersin.org
The results of a molecular docking simulation provide valuable insights, including the preferred binding pose of the compound, the key amino acid residues involved in the interaction, and the types of chemical interactions formed (e.g., hydrogen bonds, hydrophobic interactions). This information helps to rationalize the compound's biological activity and provides a structural basis for designing more potent and selective analogs. nih.gov
While no specific molecular docking studies for this compound are currently published, the application of these well-established computational workflows would be the standard and essential first step in elucidating its biological function and mechanism of action.
Conclusion and Future Perspectives
Summary of Key Academic Findings on 6-(Trifluoromethoxy)-1-naphthaldehyde and its Derivatives
While specific academic literature on this compound is nascent, a wealth of information on related fluorinated and naphthalene-containing compounds allows for a robust extrapolation of its potential properties and applications. The introduction of a trifluoromethoxy (-OCF3) group into an aromatic system like naphthalene (B1677914) is known to significantly alter its electronic and physical properties. This "super-halogen" substituent is highly lipophilic and electron-withdrawing, which can enhance a molecule's metabolic stability and membrane permeability, properties highly desirable in medicinal chemistry. researchgate.net
Naphthalene derivatives themselves have a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govepa.gov The strategic placement of the -OCF3 group on the naphthalene scaffold is anticipated to modulate these activities, potentially leading to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. For instance, the naphthalene moiety has been successfully used as a bioisostere for other aromatic systems to enhance the pharmacological properties of various drugs. nih.gov
In the realm of materials science, polyfluorinated naphthalene derivatives have demonstrated utility as n-type semiconductors. nih.gov The incorporation of fluorine-containing groups like -OCF3 can improve electron mobility and material stability, suggesting that this compound could serve as a valuable building block for novel organic electronic materials. nih.gov
Derivatization of the aldehyde functional group in this compound opens up a vast chemical space for creating new molecular architectures. Common reactions of aromatic aldehydes, such as Schiff base formation, Wittig reactions, and various condensations, can be employed to synthesize a diverse library of compounds for further investigation. innospk.com
Identified Challenges and Future Opportunities in Synthesis and Derivatization
The synthesis of trifluoromethoxylated aromatic compounds, including this compound, presents notable challenges. A primary hurdle is the inherent instability of the trifluoromethoxide anion, making direct nucleophilic substitution difficult. nih.gov Traditional methods often require harsh reaction conditions and may suffer from limited substrate scope and the use of toxic reagents. researchgate.net
However, recent advancements in synthetic methodology offer promising solutions. The development of specialized trifluoromethoxylation reagents has expanded the toolkit for chemists. Furthermore, innovative approaches such as visible-light photoredox catalysis are emerging as milder and more efficient alternatives for the synthesis of trifluoromethyl ethers. nih.gov A novel strategy involving an intramolecular rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines provides a unique pathway to ortho-trifluoromethoxylated anilines and related compounds, which could potentially be adapted for naphthalene systems. nih.gov
Future opportunities in the synthesis of this compound lie in the development of more efficient, scalable, and environmentally benign synthetic routes. The exploration of novel catalytic systems and flow chemistry could lead to higher yields and purity.
For derivatization, the aldehyde group offers a versatile handle for chemical modification. Future work will likely focus on creating libraries of derivatives, such as imines, chalcones, and alcohols, to explore their structure-activity relationships in various biological and material science applications. The electronic influence of the trifluoromethoxy group on the reactivity of the aldehyde will be a key area of investigation.
Advancements in Computational and Spectroscopic Characterization Methodologies
The characterization of this compound and its derivatives relies on a combination of advanced spectroscopic and computational techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would provide information on the aromatic protons of the naphthalene ring system. ¹³C NMR would show characteristic signals for the carbonyl carbon of the aldehyde and the carbon attached to the trifluoromethoxy group. Crucially, ¹⁹F NMR would exhibit a singlet corresponding to the -OCF₃ group, providing definitive evidence of its presence. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic ring and C-F stretching of the trifluoromethoxy group. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound and its derivatives.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are invaluable for predicting the molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov These calculations can also provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and potential applications in electronics. samipubco.com
Time-Dependent DFT (TD-DFT): This method can be used to predict the electronic absorption spectra (UV-Vis) of the compounds.
The synergy between experimental spectroscopic data and computational predictions allows for a thorough and accurate structural elucidation and characterization of this compound and its derivatives.
Emerging Prospects for Material Science Applications
The unique combination of a naphthalene core and a trifluoromethoxy substituent in this compound makes it a promising candidate for applications in material science. The introduction of fluorinated groups into organic molecules is a well-established strategy for tuning their electronic and physical properties. nih.gov
Naphthalene diimides (NDIs), a class of naphthalene derivatives, are known for their excellent n-type semiconducting properties. The incorporation of fluorine-containing side chains has been shown to enhance the air stability and performance of these materials in organic field-effect transistors (OFETs). mdpi.com The electron-withdrawing nature of the trifluoromethoxy group in this compound is expected to lower the LUMO energy level, which is beneficial for electron injection and transport in n-type semiconductors.
Derivatives of this compound could be synthesized to create novel organic electronic materials. For example, condensation reactions with various amines could lead to the formation of imine-linked polymers or small molecules with extended π-conjugation. These materials could be investigated for their applications in:
Organic Light-Emitting Diodes (OLEDs)
Organic Photovoltaics (OPVs)
Organic Field-Effect Transistors (OFETs)
The inherent hydrophobicity imparted by the trifluoromethoxy group could also be advantageous in creating materials with enhanced environmental stability and resistance to moisture. nih.gov
Future Directions in Drug Discovery and Mechanistic Biological Studies of Fluorinated Naphthaldehydes
The incorporation of fluorine into drug candidates is a prevalent strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov The trifluoromethoxy group, in particular, is gaining importance due to its ability to enhance metabolic stability, lipophilicity, and bioavailability. beilstein-journals.org
Naphthalene derivatives have been reported to exhibit a wide range of biological activities, making the this compound scaffold a promising starting point for drug discovery programs. nih.govepa.gov Future research in this area will likely focus on several key aspects:
Synthesis of Compound Libraries: A diverse library of derivatives of this compound will need to be synthesized. This can be achieved by modifying the aldehyde group or by introducing other substituents onto the naphthalene ring.
Biological Screening: These compounds will be screened against a variety of biological targets to identify potential therapeutic activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial effects.
Structure-Activity Relationship (SAR) Studies: By comparing the biological activities of different derivatives, researchers can establish SARs, which will guide the design of more potent and selective drug candidates.
Mechanistic Studies: For compounds that show promising activity, further studies will be conducted to elucidate their mechanism of action at the molecular level. This could involve identifying the protein target and studying the drug-target interactions.
The trifluoromethoxy group can play a crucial role in these studies by influencing how the molecule binds to its target and by blocking sites of metabolism. The unique properties of this functional group offer exciting opportunities for the development of the next generation of fluorinated pharmaceuticals.
Q & A
Q. What are the standard synthetic routes for 6-(Trifluoromethoxy)-1-naphthaldehyde, and what are their limitations?
this compound can be synthesized via two primary routes:
- Electrophilic Substitution : Introducing the trifluoromethoxy group onto a naphthalene precursor (e.g., 1-naphthaldehyde) using trifluoromethylation reagents like trifluoromethyl iodide in the presence of a Lewis acid catalyst (e.g., BF₃) . Challenges include regioselectivity control and side reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
- Diels-Alder Reaction : Using bromomethyl-trifluoromethylbenzene derivatives with dienes to form the naphthalene core, followed by oxidation to introduce the aldehyde group . This method requires precise temperature control (~0–5°C) and inert atmospheres to avoid polymerization.
Key limitations : Low yields (<50%) in trifluoromethoxy group introduction and purification difficulties due to byproducts .
Q. How is this compound characterized spectroscopically?
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while the trifluoromethoxy group (OCF₃) shows no proton signal but splits adjacent aromatic protons into distinct multiplets. ¹³C NMR confirms the aldehyde carbon at ~190 ppm and the OCF₃ carbon at ~120 ppm (JCF ≈ 320 Hz) .
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ (aldehyde) and C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 240 (calculated for C₁₂H₇F₃O₂), with fragmentation patterns indicating loss of the OCF₃ group (Δ m/z = 85) .
Q. What are the primary chemical reactions involving this compound?
- Oxidation : Forms 6-(Trifluoromethoxy)-1-naphthoic acid using KMnO₄ in alkaline medium (yield: 60–70%) .
- Reduction : Converts the aldehyde to 6-(Trifluoromethoxy)-1-naphthalenemethanol using NaBH₄ in methanol (yield: >80%) .
- Nucleophilic Substitution : The trifluoromethoxy group can undergo substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), though reactivity is low due to electron withdrawal .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties in catalytic applications?
The OCF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces electron density on the naphthalene ring, as shown by DFT calculations (HOMO at −6.2 eV vs. −5.8 eV for non-fluorinated analogs) .
- Enhances electrophilic reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though steric hindrance from OCF₃ can reduce yields .
- Increases thermal stability : TGA data show decomposition onset at 220°C (vs. 180°C for methoxy analogs) due to strong C-F bonds .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Conflicting toxicity studies arise from:
- Varied exposure models : In vitro assays (e.g., HepG2 cells) report LC₅₀ = 50 µM, while rodent studies show no acute toxicity below 100 mg/kg .
- Metabolic differences : Human liver microsomes metabolize the compound into reactive intermediates (e.g., quinones), which may explain discrepancies between in vitro and in vivo data .
Methodological recommendations :
Q. What strategies optimize this compound for drug design?
- Lipophilicity enhancement : LogP = 3.2 (vs. 2.5 for non-fluorinated analogs) improves membrane permeability .
- Targeted substitutions : Introducing electron-donating groups (e.g., -NH₂) at position 3 balances electron withdrawal from OCF₃, improving binding to kinases (e.g., IC₅₀ = 0.8 µM for EGFR inhibition) .
- Prodrug approaches : Masking the aldehyde as an acetal improves stability in physiological pH .
Methodological Considerations
Q. How should researchers handle instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
